8-[4-(4-nitrophenoxy)butoxy]quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[4-(4-nitrophenoxy)butoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-21(23)16-8-10-17(11-9-16)24-13-1-2-14-25-18-7-3-5-15-6-4-12-20-19(15)18/h3-12H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHAPEJOLGQGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Transformations of 8 4 4 Nitrophenoxy Butoxy Quinoline
Precursor Synthesis and Advanced Functional Group Interconversions
The successful synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline is contingent upon the efficient preparation of its two primary precursors: a quinoline-8-ol derivative and a 4-(4-nitrophenoxy)butoxy unit. This section details the established and novel methodologies for obtaining these crucial intermediates.
Synthesis of Quinoline-8-ol Derivatives via Established and Novel Routes
Quinoline-8-ol, also known as oxine, serves as the foundational scaffold for one of the key precursors. Its synthesis and the introduction of various substituents are well-documented in organic chemistry.
Established Synthetic Methods:
Classic methods for the synthesis of the quinoline (B57606) core remain prevalent in laboratory and industrial settings. These include:
Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. orgsyn.orgnih.gov The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and subsequent oxidation to form the quinoline ring. orgsyn.org
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst to react with anilines. nih.gov
Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group (e.g., a ketone or an ester) in the presence of a base or acid catalyst. nih.govrsc.org Recent advancements have explored the use of various catalysts, including ionic liquids and nanocatalysts, to improve the efficiency and environmental friendliness of this reaction. rsc.orggoogle.com
Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of anils formed from the reaction of anilines with β-diketones. orgsyn.org
A general representation of these classical quinoline syntheses is provided in the table below.
| Synthesis Method | Reactants | General Conditions |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | High Temperature |
| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | Acid Catalyst |
| Friedländer Synthesis | o-Aminobenzaldehyde/Ketone, α-Methylene Compound | Acid or Base Catalyst |
| Combes Synthesis | Aniline, β-Diketone | Acid Catalyst |
Novel Synthetic Routes:
Modern synthetic chemistry has introduced more advanced and efficient methods for the preparation of quinoline derivatives, often focusing on milder reaction conditions and greater functional group tolerance. nih.gov These can include transition metal-catalyzed cross-coupling reactions to introduce substituents onto a pre-formed quinoline ring or novel cyclization strategies. beilstein-journals.org For instance, the Suzuki cross-coupling reaction can be employed to introduce aryl groups at specific positions of a halogenated quinoline-8-ol precursor. google.com
The synthesis of quinoline-8-ol itself can also be achieved through methods such as the alkali fusion of quinoline-8-sulfonic acid or the diazotization of 8-aminoquinoline (B160924). researchgate.net
Preparation of 4-(4-nitrophenoxy)butan-1-ol (B7876767) and Related Aliphatic Ether Building Blocks
The second key precursor is the aliphatic chain containing the nitrophenoxy group. The synthesis of 4-(4-nitrophenoxy)butan-1-ol is a critical step in constructing the butoxy linker of the target molecule.
A direct and efficient method for the synthesis of 4-(4-nitrophenoxy)butan-1-ol involves a Williamson-type etherification. In a typical procedure, 1,4-butanediol (B3395766) is reacted with p-nitrochlorobenzene. researchgate.net The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as anhydrous potassium carbonate. The mixture is heated to facilitate the nucleophilic substitution, resulting in the desired product. researchgate.net The crude product, a light-yellow solid, can be purified by filtration and recrystallization from ethanol. researchgate.net
An alternative approach to forming the ether linkage could involve the reaction of p-nitrophenol with a suitable 4-halobutanol derivative. To obtain the necessary alkylating agent, 4-(4-nitrophenoxy)butyl bromide, from the synthesized 4-(4-nitrophenoxy)butan-1-ol, standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can be utilized.
Optimized Reaction Pathways for Etherification and Intermolecular Coupling Reactions
The central bond-forming step in the synthesis of this compound is the etherification reaction between quinoline-8-ol and the 4-(4-nitrophenoxy)butoxy moiety. The Williamson ether synthesis is the most common method employed for this transformation. nih.gov
The general reaction involves the deprotonation of the hydroxyl group of quinoline-8-ol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of an alkyl halide, in this case, 4-(4-nitrophenoxy)butyl bromide, via an SN2 mechanism. nih.govgoogle.com
Mechanistic Investigations of Key Bond-Forming Steps
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govgoogle.com The key steps are:
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of quinoline-8-ol, forming a quinolin-8-olate anion. The choice of base is crucial; strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective, as are weaker bases like potassium carbonate when used in a suitable solvent.
Nucleophilic Attack: The resulting quinolin-8-olate anion acts as a potent nucleophile. It attacks the carbon atom bearing the leaving group (e.g., bromine) on the 4-(4-nitrophenoxy)butyl chain. This attack occurs from the backside of the C-Br bond, leading to an inversion of stereochemistry if the carbon were chiral. google.com
Leaving Group Departure: Simultaneously with the nucleophilic attack, the leaving group (bromide) departs, resulting in the formation of the ether linkage.
Computational studies on SN2 reactions have provided detailed insights into the potential energy surface, transition states, and the influence of solvents on reaction rates. These studies can aid in understanding the factors that govern the efficiency of the etherification of 8-hydroxyquinoline (B1678124).
Evaluation of Catalyst Systems and Reaction Condition Optimization Strategies
To enhance the efficiency and yield of the Williamson ether synthesis for this specific system, several strategies can be employed:
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are generally preferred as they can solvate the cation of the base, leaving the nucleophilic anion more reactive.
Phase Transfer Catalysis (PTC): This technique is particularly useful when dealing with reactants in different phases (e.g., an aqueous base and an organic substrate). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. researchgate.net This can lead to faster reaction times and higher yields under milder conditions. researchgate.net The use of TBAB has been reported to be effective in the etherification of 8-hydroxyquinoline derivatives. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For Williamson ether synthesis, microwave heating can significantly reduce reaction times from hours to minutes and often leads to improved yields. beilstein-journals.org Studies have shown that microwave-assisted synthesis of quinoline derivatives can dramatically increase yields compared to conventional heating methods.
Mitsunobu Reaction: As an alternative to the Williamson ether synthesis, the Mitsunobu reaction offers a way to form ethers under milder, neutral conditions. nih.gov This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. rsc.orgnih.gov This method is particularly advantageous for sensitive substrates.
The following table summarizes potential optimization strategies for the etherification step.
| Strategy | Key Reagents/Conditions | Advantages |
| Solvent Choice | Polar aprotic solvents (DMF, DMSO, Acetonitrile) | Enhances nucleophilicity of the alkoxide |
| Phase Transfer Catalysis | Quaternary ammonium salts (e.g., TBAB) | Faster reactions, milder conditions, suitable for biphasic systems |
| Microwave-Assisted Synthesis | Microwave reactor | Drastically reduced reaction times, often improved yields |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Mild, neutral conditions, useful for sensitive substrates |
Advanced Purification and Isolation Techniques for High-Purity Compound Acquisition
Obtaining this compound in high purity is essential for its subsequent applications. A combination of chromatographic and recrystallization techniques is typically employed.
Column Chromatography: This is a fundamental technique for the purification of organic compounds. For quinoline derivatives, silica (B1680970) gel is a commonly used stationary phase. The choice of eluent is critical for achieving good separation. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is often effective in separating the desired product from unreacted starting materials and byproducts. orgsyn.org The progress of the separation is monitored by thin-layer chromatography (TLC).
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC can be utilized. This technique offers higher resolution than standard column chromatography and is particularly useful for separating closely related impurities.
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The pure compound will crystallize out, while impurities remain in the mother liquor. nih.gov The choice of solvent is crucial and is often determined empirically. nih.gov Common solvents for the recrystallization of aromatic ethers and quinoline derivatives include ethanol, methanol, acetone, and mixtures such as methanol-acetone or hexane-dichloromethane.
The selection of the appropriate purification method or combination of methods depends on the nature and quantity of the impurities present in the crude product.
Chromatographic Methodologies (e.g., Column Chromatography, HPLC)
Chromatographic methods are fundamental to the purification of this compound, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase to separate it from impurities.
Column Chromatography: This is a widely used preparative technique for the purification of quinoline derivatives. For compounds structurally similar to this compound, silica gel is a common stationary phase. nih.govcolumbia.eduyoutube.comyoutube.comyoutube.com The choice of eluent, or mobile phase, is critical for achieving good separation. A common approach involves starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of petroleum ether and ethyl acetate can be effective. In the purification of a related compound, 8-(4-nitrobenzyloxy)quinoline, a 1:1 mixture of petroleum ether and ethyl acetate was used as the eluent. For other quinoline derivatives, solvent systems such as chloroform/methanol gradients have been employed. wikipedia.org The selection of the solvent system is often guided by preliminary analysis using thin-layer chromatography (TLC) to determine the optimal solvent ratio for separation.
High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution and more efficient method for both analytical and preparative-scale purification. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is frequently utilized. researchgate.netresearchgate.net A typical RP-HPLC setup would involve a C18 column as the stationary phase. The mobile phase is generally a mixture of an aqueous component (often with a buffer like sulfuric acid or phosphoric acid) and an organic solvent such as acetonitrile or methanol. researchgate.netmasterorganicchemistry.comhawachhplccolumn.comresearchgate.net The separation is achieved by running a gradient, where the proportion of the organic solvent is increased over time. For example, a gradient of acetonitrile in water is a common mobile phase for the analysis of 8-aminoquinoline derivatives. researchgate.net The detection of the compound is typically carried out using a UV detector, as the quinoline and nitrophenoxy chromophores absorb UV light. masterorganicchemistry.com
| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Detection | Application |
| Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate, Chloroform/Methanol | TLC, UV lamp | Preparative Purification |
| HPLC | C18 Reversed-Phase | Acetonitrile/Water (with buffer) | UV Detector | Analytical & Preparative Purification |
Crystallization and Recrystallization Protocols
Crystallization is a powerful technique for the final purification of this compound, often yielding a highly crystalline solid. The choice of solvent is paramount for successful crystallization. An ideal solvent will dissolve the compound when hot but not when cold. For quinoline derivatives, a variety of solvents have been reported to be effective. Common choices include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof. iipseries.orgorganic-chemistry.orggoogle.com For instance, the dihydrochloride (B599025) salt of a quinoline derivative has been recrystallized from a methanol-acetone mixture. organic-chemistry.org In another example, crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethyl acetate and tetrahydrofuran (B95107) solution. The process of recrystallization involves dissolving the crude product in a minimal amount of a hot solvent and then allowing the solution to cool slowly. The pure compound will crystallize out, leaving impurities dissolved in the mother liquor. The purity of the resulting crystals can be assessed by their sharp melting point and by analytical techniques such as HPLC.
| Solvent/Solvent System | Compound Type | Notes |
| Ethanol/Water | Quinoline derivatives | The water content can be adjusted to optimize solubility. iipseries.org |
| Methanol/Acetone | Quinoline derivative salts | Effective for precipitating salts. organic-chemistry.org |
| Ethyl Acetate/Tetrahydrofuran | 8-(4-nitrobenzyloxy)quinoline | Slow evaporation can yield high-quality crystals. |
| Isopropyl Alcohol | 8-nitroquinoline | Can be used to increase purity to over 99%. |
Derivatization Strategies and Synthesis of Structural Analogues
The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of a diverse range of structural analogues. These modifications can be broadly categorized into alterations of the quinoline core, the butoxy spacer, and the nitrophenoxy moiety, as well as the introduction of specific probes for biophysical studies.
Regioselective Modification of the Quinoline Core
The quinoline ring system is amenable to various regioselective modifications, which can be used to fine-tune the properties of the molecule. researchgate.netphenomenex.com Common transformations include nitration, halogenation, and C-H functionalization. For instance, nitration of quinoline typically yields a mixture of 5-nitro and 8-nitro isomers. francis-press.com The introduction of a nitro group at the 5-position of an 8-methoxyquinoline (B1362559) has been reported. wikipedia.org Halogenation, particularly bromination, of 8-substituted quinolines can also be achieved, though the position of substitution is influenced by the nature of the substituent at the 8-position. These modifications can serve as handles for further synthetic transformations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Systematic Alterations of the Butoxy Spacer and Nitrophenoxy Moiety
Systematic alterations of the butoxy spacer and the nitrophenoxy moiety can provide valuable structure-activity relationship (SAR) data.
Butoxy Spacer Modification: The length of the butoxy spacer can be varied by using different α,ω-dihaloalkanes or corresponding tosyloxy derivatives in the initial Williamson ether synthesis with 8-hydroxyquinoline. For example, using 1,3-dibromopropane (B121459) or 1,5-dibromopentane (B145557) would yield analogues with three or five methylene (B1212753) units in the spacer, respectively. This allows for the investigation of the impact of spacer length and flexibility on the molecule's activity.
Nitrophenoxy Moiety Modification: The nitrophenoxy group offers several avenues for modification. The nitro group can be reduced to an amino group, for example, using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This introduces a basic site and a handle for further derivatization, such as acylation or sulfonylation. The resulting 8-[4-(4-aminophenoxy)butoxy]quinoline can be a key intermediate for the synthesis of a wide range of analogues. Furthermore, the position of the nitro group on the phenoxy ring can be varied by starting with different isomers of nitrophenol in the initial synthesis.
Introduction of Probes for Biophysical Studies
To facilitate the study of the interactions of this compound with biological systems, various probes can be introduced into its structure.
Fluorescent Probes: The inherent fluorescence of the quinoline nucleus can be modulated by the introduction of other fluorophores or by modifying the existing structure to create environmentally sensitive probes. For example, coupling a fluorescent dye to an amino-functionalized analogue of the target compound can create a trackable molecule for bioimaging studies. thermofisher.com
Biotinylation: Biotin (B1667282) is a vitamin that forms a very strong and specific interaction with the protein avidin, an interaction that is widely exploited in biochemical assays. wikipedia.orgbiochempeg.com An amino-functionalized derivative of this compound could be readily biotinylated by reaction with an activated biotin derivative, such as biotin-NHS ester. wikipedia.orgbroadpharm.com This would allow for the affinity purification of proteins that bind to the quinoline derivative.
Spin Probes: Spin probes, such as the nitroxide radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), can be introduced to enable studies by electron paramagnetic resonance (EPR) spectroscopy. researchgate.netwikipedia.orgorganic-chemistry.orgwhiterose.ac.ukacs.org A TEMPO moiety can be attached to the molecule, for example, by reacting a TEMPO derivative containing a reactive functional group (e.g., a carboxylic acid or an isothiocyanate) with a corresponding functionalized analogue of the quinoline compound. This would allow for the investigation of the local environment and dynamics of the molecule in biological systems.
| Probe Type | Purpose | Synthetic Strategy |
| Fluorescent Probe | Bioimaging, Fluorescence-based assays | Coupling of a fluorescent dye to an amino-functionalized analogue. |
| Biotin Tag | Affinity purification, Detection | Reaction of an amino-functionalized analogue with an activated biotin derivative. wikipedia.orgbiochempeg.combroadpharm.com |
| Spin Label (e.g., TEMPO) | EPR spectroscopy studies | Reaction of a functionalized TEMPO derivative with a functionalized analogue of the quinoline compound. researchgate.netwikipedia.orgorganic-chemistry.orgwhiterose.ac.ukacs.org |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Comprehensive Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional (1D) NMR experiments are the first step in structural analysis.
¹H NMR (Proton NMR): This technique would identify all unique proton environments in 8-[4-(4-nitrophenoxy)butoxy]quinoline. The chemical shift (δ) of each proton signal would indicate its electronic environment (e.g., aromatic vs. aliphatic). The integration of the signals would provide the relative number of protons in each environment. Finally, the spin-spin coupling patterns (multiplicity) would reveal the number of neighboring protons, helping to piece together molecular fragments.
¹³C NMR (Carbon-13 NMR): This experiment would determine the number of unique carbon atoms and their chemical environments. The chemical shifts would distinguish between aromatic, aliphatic, ether, and nitro-group-adjacent carbons. Proton-decoupled ¹³C NMR provides single lines for each unique carbon, simplifying the spectrum.
¹⁵N NMR (Nitrogen-15 NMR): Given the presence of two nitrogen atoms (one in the quinoline (B57606) ring and one in the nitro group), ¹⁵N NMR would be a valuable tool. The distinct chemical shifts of the quinoline and nitro nitrogens would confirm their respective chemical environments.
A hypothetical data table for the primary 1D NMR assignments is presented below. The chemical shifts are illustrative and based on known values for similar structural motifs.
| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |
| Quinoline Ring Protons | 7.0 - 9.0 | 110 - 150 |
| Nitrophenyl Ring Protons | 7.0 - 8.5 | 115 - 160 |
| Butoxy Chain Protons | 1.8 - 4.5 | 25 - 70 |
Note: This table is for illustrative purposes only, as experimental data for the target compound is unavailable.
Two-dimensional (2D) NMR experiments are crucial for assembling the full molecular structure from the fragments identified in 1D NMR.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, revealing which protons are directly connected through bonds. For the butoxy chain, this would show the connectivity of the methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This would definitively assign the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be essential for connecting the molecular fragments: for instance, showing the correlation between the butoxy chain protons and the quinoline ring's C8 atom, and between the other end of the butoxy chain and the nitrophenoxy group's ether carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining the conformation of the flexible butoxy chain and the relative orientation of the quinoline and nitrophenoxy moieties.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the calculation of its elemental formula.
Ionization Techniques: For a molecule like this compound, Electrospray Ionization (ESI) would likely be the preferred method due to its soft ionization nature, which typically keeps the molecule intact and allows for the observation of the molecular ion peak. Matrix-Assisted Laser Desorption/Ionization (MALDI) could be an alternative.
Fragmentation Analysis: By inducing fragmentation of the molecular ion within the mass spectrometer (e.g., through collision-induced dissociation), a fragmentation pattern is generated. Analysis of the mass-to-charge ratios of the fragments would provide further structural confirmation. For instance, characteristic fragments would be expected from the cleavage of the ether linkages, the loss of the nitro group, and the fragmentation of the quinoline and nitrophenyl rings.
| Technique | Information Gained |
| HRMS (e.g., ESI-TOF) | Precise molecular weight and elemental formula. |
| MS/MS | Structural information from fragmentation patterns. |
Note: This table describes the general application of the techniques.
Infrared (IR) and Raman Spectroscopic Probing of Molecular Vibrations and Characteristic Functional Groups
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, key expected vibrational bands would include:
Aromatic C-H stretching: Typically found above 3000 cm⁻¹.
Aliphatic C-H stretching: Found just below 3000 cm⁻¹.
C=C and C=N stretching: In the 1500-1650 cm⁻¹ region, characteristic of the quinoline and phenyl rings.
N-O stretching (nitro group): Strong, characteristic bands typically appear around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
C-O-C stretching (ether linkage): Found in the fingerprint region, typically around 1050-1250 cm⁻¹.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Aromatic C-H | > 3000 |
| Aliphatic C-H | < 3000 |
| C=C, C=N (Aromatic) | 1500 - 1650 |
| N-O (Nitro) | 1500 - 1560 and 1300 - 1370 |
| C-O-C (Ether) | 1050 - 1250 |
Note: This table is illustrative and based on general vibrational frequency ranges.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present.
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Analysis
Single-crystal X-ray diffraction stands as an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule. The process involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. This pattern is a unique fingerprint of the crystal's internal structure, from which the electron density map of the molecule can be reconstructed.
For a compound like this compound, which possesses multiple rotatable bonds, the crystal structure would reveal the preferred conformation adopted in the solid state. Furthermore, the analysis of the crystal packing would shed light on the non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that govern the supramolecular assembly.
Optimization of Crystallization Techniques and Crystal Growth Conditions
The cornerstone of a successful single-crystal X-ray diffraction experiment is the availability of high-quality single crystals of suitable size and perfection. The growth of such crystals is often a meticulous and empirical process, requiring the systematic variation of several parameters to identify the optimal conditions. For an organic molecule like this compound, a range of crystallization techniques would be explored.
Commonly employed methods include:
Slow Solvent Evaporation: This is one of the simplest and most widely used techniques. The compound is dissolved in a suitable solvent or a mixture of solvents to near saturation, and the solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration can lead to the formation of well-ordered crystals. The choice of solvent is critical; it should be one in which the compound is moderately soluble.
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound typically reduces, leading to supersaturation and subsequent crystal growth. The rate of cooling is a crucial parameter to control the size and quality of the crystals.
The selection of appropriate solvents is paramount. For this compound, a systematic screening of common organic solvents of varying polarities, such as ethanol, methanol, acetonitrile (B52724), ethyl acetate (B1210297), dichloromethane, and hexane (B92381), would be necessary. The optimization process involves fine-tuning parameters as detailed in the table below.
Table 1: Typical Parameters for the Optimization of Crystal Growth of Organic Molecules
| Parameter | Variable Conditions | Purpose |
|---|---|---|
| Solvent System | Single solvent, binary or tertiary solvent mixtures | To achieve optimal solubility and control the rate of crystallization. |
| Concentration | Dilute to saturated solutions | To control the nucleation and growth rate of crystals. |
| Temperature | Room temperature, elevated temperatures, or sub-ambient temperatures | To influence the solubility and kinetics of crystal growth. |
| Evaporation Rate | Open vial, partially covered vial, or sealed container | To control the speed at which the solvent evaporates and thus the rate of crystallization. |
| Diffusion Rate | Controlled by the choice of solvents and the setup of the crystallization chamber | To gradually induce precipitation in vapor diffusion methods. |
Data Collection, Structure Solution, and Refinement Procedures
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process is typically performed at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data.
The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays. A detector records the positions and intensities of the diffracted beams. This information is then processed to generate a set of crystallographic data.
Table 2: Illustrative Data Collection and Refinement Parameters for a Small Organic Molecule
| Parameter | Typical Value/Description |
|---|---|
| Diffractometer | Bruker APEX-II CCD or similar |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54178 Å) |
| Temperature | 100(2) K |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c, P-1) |
| Unit Cell Dimensions | To be determined (e.g., a, b, c, α, β, γ) |
| Data Collection Software | APEX3 or similar |
| Structure Solution | Direct methods (e.g., SHELXT) or Patterson methods |
| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |
| Final R indices [I>2σ(I)] | R1, wR2 |
| Goodness-of-fit on F² | S |
The solution of the crystal structure involves determining the phases of the diffracted X-rays, which are lost during the experiment. For small molecules, "direct methods" are typically successful. These methods use statistical relationships between the intensities of the reflections to derive the initial phases, leading to an initial electron density map.
From this map, the positions of the atoms can be identified. The initial model of the structure is then refined using a least-squares procedure. This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by several factors, including the R-factor (R1) and the weighted R-factor (wR2), which measure the agreement between the experimental data and the crystallographic model.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethanol |
| Methanol |
| Acetonitrile |
| Ethyl acetate |
| Dichloromethane |
Computational Chemistry and Theoretical Investigations of 8 4 4 Nitrophenoxy Butoxy Quinoline
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals
No specific DFT studies on the ground state geometry and electronic properties of 8-[4-(4-nitrophenoxy)butoxy]quinoline have been found in the surveyed literature. Such studies on other quinoline (B57606) derivatives typically involve the calculation of optimized molecular structures, bond lengths, and angles, as well as electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
There are no available TD-DFT studies that predict the excited state properties and spectroscopic features of this compound. This type of analysis is crucial for understanding the electronic transitions and predicting UV-Vis absorption spectra. nih.gov
Conformational Analysis and Potential Energy Surface (PES) Mapping
A conformational analysis to identify the global and local minimum energy conformers of this compound has not been reported. This analysis is fundamental for understanding the molecule's preferred three-dimensional structures. scielo.br
No theoretical investigations into the rotational barriers and conformational dynamics of the butoxy chain connecting the quinoline and nitrophenoxy moieties of this compound are present in the literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Flexibility Assessment
There are no published MD simulation studies that assess the dynamic behavior and flexibility of this compound. These simulations provide insights into how the molecule behaves over time in a simulated environment. nih.gov
In Silico Molecular Docking and Ligand-Target Interaction Prediction (Within Biochemical Systems)
In silico molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a specific target, such as a protein or enzyme. This method is instrumental in drug discovery and molecular biology for estimating the strength of the interaction, known as binding affinity.
Computational studies on various quinoline derivatives have successfully predicted their binding sites within a range of significant biomolecules. For a molecule like this compound, it is anticipated that the quinoline core, the flexible butoxy linker, and the terminal nitrophenoxy group would each play a role in directing the molecule to specific binding pockets.
Research on other quinoline-based compounds has shown their potential to interact with various enzymes. For instance, quinoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Docking studies of these derivatives revealed that they can occupy the active site of AChE, forming key interactions with critical amino acid residues. nih.gov Similarly, various quinoline derivatives have been designed and evaluated in silico as inhibitors for targets in cancer therapy, such as topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 protein (ABCG2). mdpi.com
In the context of this compound, the 8-alkoxyquinoline portion could potentially target metal-containing enzymes or sites that accommodate heterocyclic ring systems. The nitrophenoxy group, with its electron-withdrawing nitro group, could engage in specific electronic or polar interactions, while the flexible butoxy chain would allow the molecule to adopt a conformation that fits optimally within a binding site. For example, studies on other quinoline derivatives have shown that they can act as DNA intercalating agents, inhibiting enzymes that act on DNA, such as DNA methyltransferases and polymerases. biorxiv.org The planar quinoline ring of this compound could potentially facilitate such an interaction.
The binding affinity of a ligand to its target is a critical parameter in determining its potential biological activity. Molecular docking simulations provide a "docking score," typically expressed in kcal/mol, which is an estimate of the binding free energy. Lower (more negative) values indicate a stronger predicted binding affinity.
In studies of quinoline derivatives as potential anticancer agents, molecular docking has been used to predict their binding affinities to various kinases. For example, docking of novel 8-hydroxyquinoline (B1678124)/chalcone hybrids against the epidermal growth factor receptor (EGFR) kinase domain has yielded promising binding affinities, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov Another study focusing on 7-ethyl-10-hydroxycamptothecin (B187591) derivatives, which contain a quinoline scaffold, reported docking scores ranging from -9.0 to -10.3 kcal/mol for topoisomerase I, -6.6 to -8.0 kcal/mol for BRD4, and -8.0 to -10.0 kcal/mol for ABCG2. mdpi.com
These studies often reveal the specific molecular interactions that contribute to the binding energy. These can include:
Hydrogen Bonds: The nitrogen atom in the quinoline ring and the oxygen atoms in the ether linkage and nitro group of this compound are all potential hydrogen bond acceptors. The aromatic protons could also act as weak hydrogen bond donors.
Hydrophobic Interactions: The aromatic quinoline and nitrophenyl rings are capable of forming significant hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in a protein's binding pocket.
The table below summarizes representative binding affinity data from computational studies on various quinoline derivatives, illustrating the range of predicted energies for different biological targets.
| Quinoline Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |
| Dihydroxyl-quinoline-carboxylic acid methane (B114726) ester | Acetylcholinesterase (AChE) | -7.9 to -9.1 | nih.gov |
| 7-ethyl-10-hydroxycamptothecin derivatives | Topoisomerase I | -9.0 to -10.3 | mdpi.com |
| 7-ethyl-10-hydroxycamptothecin derivatives | BRD4 | -6.6 to -8.0 | mdpi.com |
| 7-ethyl-10-hydroxycamptothecin derivatives | ABCG2 | -8.0 to -10.0 | mdpi.com |
| 8-hydroxyquinoline/chalcone hybrids | EGFR Kinase | (IC₅₀ = 0.097 µM for compound 3e) | nih.gov |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) from Theoretical Models
Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These calculations can provide valuable insights into the molecular structure and can aid in the interpretation of experimental spectra.
For a molecule like this compound, DFT calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)). mdpi.com These calculations can predict key spectroscopic parameters.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov For 8-substituted quinolines, the chemical shifts are influenced by the electronic effects of the substituent at the C8 position. uncw.edu An alkoxy group, such as the 4-(4-nitrophenoxy)butoxy group, would be expected to have a notable effect on the chemical shifts of the protons and carbons of the quinoline ring, particularly H2, H7, and C8. Comparing calculated NMR data with experimental spectra is a powerful tool for structure verification. Studies on O- and N,O-substituted 8-quinolinol derivatives have shown that the electron-donating or -withdrawing nature of substituents causes marked changes in the chemical shifts of the quinoline nuclei. nih.gov
Vibrational Frequencies: DFT calculations are also employed to compute the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.com For this compound, these calculations would help in assigning the characteristic vibrational modes, such as:
C-H stretching and bending modes of the aromatic rings.
C=C and C=N stretching vibrations within the quinoline ring system.
The asymmetric and symmetric stretching of the C-O-C ether linkage.
The characteristic symmetric and asymmetric stretching vibrations of the NO₂ (nitro) group.
Vibrations associated with the aliphatic butoxy chain.
The table below presents examples of calculated vibrational frequencies for functional groups present in or related to the title compound, as reported in the literature for analogous structures.
| Functional Group/Vibration | Compound Class | Calculated Frequency Range (cm⁻¹) | Reference |
| C-H stretching (aromatic) | 5,8-quinolinedione derivatives | 3112–2850 | mdpi.com |
| C-O stretching (ether) | 5,8-quinolinedione derivatives | 1307–1278 | mdpi.com |
| C-N stretching (quinoline) | 5,8-quinolinedione derivatives | 1325–1314 | mdpi.com |
| O-H stretching | 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | 3787 | nih.gov |
| C=O and C=C stretching (mixed mode) | 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | 1628 and 1620 | nih.gov |
These theoretical predictions, when correlated with experimental data, provide a comprehensive understanding of the molecule's structure and electronic properties, which in turn informs its potential biological interactions.
Molecular Interaction Profiling and Mechanistic Elucidation in Vitro and in Silico
Investigation of Enzyme Inhibition Mechanisms through In Vitro Biochemical Assays
The initial step in characterizing the bioactivity of a compound like 8-[4-(4-nitrophenoxy)butoxy]quinoline would involve screening it against a panel of enzymes to identify potential inhibitory effects. This process is foundational to understanding its mechanism of action and potential therapeutic applications.
Selection of Relevant Enzyme Targets and Development of Assay Methodologies
The selection of enzyme targets for this compound would be guided by its structural motifs. The quinoline (B57606) core is a well-known scaffold in medicinal chemistry, often associated with kinase and acetylcholinesterase inhibition. Therefore, a logical starting point would be to assay the compound against a panel of kinases and cholinesterases.
Assay methodologies would be tailored to the specific enzyme class. For kinases, radiometric assays using ³²P-ATP or fluorescence-based assays are common. For acetylcholinesterase, the Ellman's reagent assay, which produces a colored product upon substrate hydrolysis, is a standard method. The development of these assays would involve optimizing parameters such as substrate concentration, enzyme concentration, and incubation time to ensure robust and reproducible results.
Determination of Inhibition Kinetics (e.g., IC₅₀, Kᵢ) and Mode of Inhibition
Once an inhibitory effect is identified, the next step is to quantify its potency and elucidate the mechanism of inhibition. The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the enzyme activity at various concentrations of this compound. A lower IC₅₀ value indicates a more potent inhibitor.
To understand how the compound interacts with the enzyme, kinetic studies are performed by measuring reaction rates at different substrate and inhibitor concentrations. These data are then fitted to models such as Michaelis-Menten to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding whether the compound binds to the enzyme's active site or an allosteric site.
Receptor Binding Studies in In Vitro Cell-Free or Membrane Preparations
Investigating the interaction of this compound with specific receptors is another critical aspect of its molecular profiling. This is typically achieved through binding assays using cell-free systems or membrane preparations that are rich in the receptor of interest.
Radioligand Binding Assays and Competition Binding Curves
Radioligand binding assays are a sensitive method to study receptor-ligand interactions. A radiolabeled ligand with known affinity for the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound, in this case, this compound.
By measuring the displacement of the radioligand, a competition binding curve can be generated. From this curve, the inhibitory constant (Kᵢ) of the test compound can be calculated, providing a measure of its affinity for the receptor.
Elucidation of Allosteric and Orthosteric Binding Mechanisms
Further studies can distinguish between orthosteric and allosteric binding. Orthosteric ligands bind to the same site as the endogenous ligand, while allosteric modulators bind to a different site, thereby altering the receptor's affinity for the endogenous ligand. nih.gov
To investigate this, saturation binding experiments with the radioligand can be performed in the presence and absence of this compound. A change in the maximum number of binding sites (Bmax) without a significant change in the dissociation constant (Kd) would suggest an allosteric mechanism.
Interactions with Nucleic Acids (DNA/RNA) and Membrane Components through In Vitro Biophysical Studies
The quinoline structure present in this compound suggests a potential for interaction with nucleic acids. Many quinoline-containing compounds are known to intercalate into DNA or bind to its grooves.
Biophysical techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to study these interactions. For instance, changes in the absorption or emission spectra of the compound upon addition of DNA or RNA can indicate binding. Isothermal titration calorimetry (ITC) can provide detailed thermodynamic parameters of the binding interaction, including the binding affinity, enthalpy, and entropy.
Furthermore, interactions with cell membrane components can be investigated using techniques like differential scanning calorimetry (DSC) or by studying the compound's effect on the fluidity of model lipid bilayers.
Analysis of Intercalation, Groove Binding, and Electrostatic Interactions
The planar aromatic structure of the quinoline ring is a key feature that suggests a potential for interaction with DNA. Quinoline derivatives have been extensively studied for their ability to bind to DNA through various modes, including intercalation and groove binding, which can impede DNA synthesis and lead to cytotoxic effects in cancer cells researchgate.netorientjchem.org.
Intercalation: This mode of interaction involves the insertion of the planar quinoline scaffold between the base pairs of the DNA double helix. Such an interaction would be stabilized by π-π stacking interactions between the aromatic system of the quinoline and the DNA base pairs. The butoxy chain at the 8-position could influence the depth and orientation of intercalation. Computational docking studies are often employed to predict the preferred orientation of such compounds within the DNA helix nih.gov.
Groove Binding: Alternatively, this compound could bind to the minor or major grooves of the DNA helix. The flexible butoxy and nitrophenoxy groups could play a significant role in this type of interaction, potentially forming hydrogen bonds or van der Waals interactions with the walls of the DNA grooves. The specific substituents on the quinoline ring are critical in determining the preferred binding mode and affinity researchgate.net.
Electrostatic Interactions: The nitrogen atom in the quinoline ring can be protonated at physiological pH, leading to a positive charge that can facilitate electrostatic interactions with the negatively charged phosphate backbone of DNA. These interactions can further stabilize the binding of the compound to DNA.
A hypothetical summary of interaction energies for this compound with a DNA dodecamer, as might be determined by molecular dynamics simulations, is presented below.
| Interaction Type | Calculated Interaction Energy (kcal/mol) | Key Interacting Moieties |
| Intercalation (π-π stacking) | -8.5 | Quinoline ring with GC base pairs |
| Groove Binding (van der Waals) | -5.2 | Butoxy chain in the minor groove |
| Electrostatic | -3.7 | Protonated quinoline nitrogen with phosphate backbone |
This table is illustrative and based on general principles of quinoline-DNA interactions, not on specific experimental data for this compound.
Studies Using Liposome and Artificial Membrane Model Systems
Liposomes and artificial membrane models are valuable tools for investigating how a compound interacts with and permeates cell membranes. A study on the inclusion of various synthetic quinoline derivatives in liposomes demonstrated that these compounds can be successfully encapsulated, and their interaction is dependent on both the specific quinoline structure and the lipid composition of the membrane researchgate.netmdpi.com.
For this compound, its amphipathic nature, with a hydrophobic quinoline and nitrophenoxy moiety and a more flexible butoxy linker, suggests it would readily partition into the lipid bilayer. Studies with liposomes composed of different phospholipids, such as dimyristoyl-sn-glycero-3-phosphocholine (DMPC), could reveal the extent of membrane penetration and the effect of the compound on membrane fluidity mdpi.com. Techniques like differential scanning calorimetry (DSC) can be used to measure changes in the phase transition temperature of the lipid bilayer upon incorporation of the compound, providing insights into its membrane-disrupting potential mdpi.com.
The encapsulation efficiency of this compound within liposomes would be a key parameter to determine its potential for drug delivery applications.
| Liposome Composition | Encapsulation Efficiency (%) | Effect on Membrane Fluidity (Change in Tm) |
| DMPC | 85 | Decrease of 2.1 °C |
| DPPC | 82 | Decrease of 1.8 °C |
| Egg PC | 88 | Decrease of 2.5 °C |
This table is a hypothetical representation of potential experimental outcomes based on studies with other quinoline derivatives researchgate.netmdpi.com.
Structure-Activity Relationship (SAR) Derivation from In Vitro Biochemical Data
The structure-activity relationship (SAR) for a series of compounds provides crucial insights into how different chemical features contribute to their biological activity. For quinoline derivatives, SAR studies have been instrumental in optimizing their therapeutic potential nih.gov.
For this compound, key structural features for SAR analysis would include:
The Quinoline Core: This scaffold is often essential for the compound's primary biological activity nih.gov.
The 8-Position Linker: The nature of the substituent at the 8-position, in this case, a 4-(4-nitrophenoxy)butoxy group, significantly influences activity. The length and flexibility of the butoxy chain can impact binding affinity and selectivity.
The Terminal Group: The 4-nitrophenoxy group at the end of the linker can be involved in specific interactions with the biological target. The nitro group, being a strong electron-withdrawing group, can affect the electronic properties of this part of the molecule.
A hypothetical SAR table for analogs of this compound is presented below, illustrating how modifications to these key features might affect a hypothetical biological activity (e.g., IC50 against a cancer cell line).
| Compound ID | R (at position 8) | IC50 (µM) | SAR Observations |
| Target | -O-(CH2)4-O-Ph-4-NO2 | 5.2 | Baseline activity |
| Analog 1 | -O-(CH2)2-O-Ph-4-NO2 | 12.8 | Shorter linker chain decreases activity, suggesting optimal length is important for target engagement. |
| Analog 2 | -O-(CH2)4-O-Ph | 9.5 | Removal of the nitro group reduces activity, indicating its potential role in binding or electronic effects. |
| Analog 3 | -O-(CH2)4-O-Ph-4-Cl | 7.1 | Replacement of nitro with chloro group partially restores activity, highlighting the importance of an electron-withdrawing group. |
| Analog 4 | -NH-(CH2)4-O-Ph-4-NO2 | 25.4 | Replacing the ether linkage with an amine at the quinoline core significantly reduces activity. |
This table is for illustrative purposes to demonstrate SAR principles and is not based on actual experimental data for this compound.
Application of Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities nih.gov. For quinoline derivatives, QSAR studies have been successfully applied to understand the physicochemical properties that govern their activity nih.gov.
A QSAR model for a series of analogs of this compound could be developed using various molecular descriptors, such as:
Topological descriptors: Molecular connectivity indices, shape indices.
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Hydrophobic descriptors: LogP (partition coefficient).
A hypothetical QSAR equation might look like: log(1/IC50) = 0.25 * LogP - 0.12 * (HOMO energy) + 1.5
This equation would suggest that higher lipophilicity (LogP) and a lower HOMO energy are correlated with increased biological activity in this hypothetical series. Such models are valuable for predicting the activity of newly designed compounds before their synthesis.
Pharmacophore Generation and Feature Analysis for Rational Design (Non-clinical context)
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a compound like this compound, a pharmacophore model could be generated based on its structure and hypothetical interactions with a biological target.
Key pharmacophoric features might include:
Aromatic Ring: The quinoline core.
Hydrogen Bond Acceptor: The oxygen atoms in the ether linkages and the nitro group.
Hydrophobic Group: The phenoxy and butoxy moieties.
Positive Ionizable Feature: The quinoline nitrogen.
This pharmacophore model can then be used as a 3D query to screen virtual compound libraries to identify new molecules with potentially similar biological activity but different chemical scaffolds. This approach is a cornerstone of rational drug design for discovering novel lead compounds.
| Pharmacophoric Feature | Corresponding Moiety in this compound |
| Aromatic Ring 1 | Quinoline |
| Aromatic Ring 2 | Phenoxy |
| Hydrogen Bond Acceptor 1 | Ether oxygen attached to quinoline |
| Hydrogen Bond Acceptor 2 | Ether oxygen attached to phenoxy |
| Hydrogen Bond Acceptor 3 & 4 | Oxygen atoms of the nitro group |
| Hydrophobic Center | Butoxy chain |
| Positive Ionizable | Quinoline nitrogen |
This table outlines a hypothetical pharmacophore model for this compound.
Advanced Analytical Methodologies for Research Applications
Chromatographic Separation and Quantification Methods for Compound Analysis
Chromatography is the cornerstone for the separation and quantification of 8-[4-(4-nitrophenoxy)butoxy]quinoline from complex matrices, such as reaction mixtures or biological samples. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.
Given its relatively high molecular weight and low volatility, High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the routine analysis and quantification of this compound. A reversed-phase HPLC method would be the standard approach.
Method development would involve a systematic optimization of chromatographic conditions to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any impurities. Key parameters to be optimized would include the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the type of stationary phase (a C18 column is a common starting point), column temperature, and the detector wavelength. The presence of the quinoline (B57606) and nitrophenoxy chromophores suggests strong UV absorbance, likely in the range of 254-350 nm, making a UV-Vis detector highly effective.
Validation of the developed HPLC method is critical to ensure its reliability. This would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Representative HPLC Method Parameters and Validation Data
| Parameter | Condition / Value |
|---|---|
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Validation Data | |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to its low volatility and potential for thermal degradation in the GC inlet. However, GC-MS could be a powerful tool for impurity profiling, particularly for identifying volatile or semi-volatile starting materials, byproducts, or degradation products. For instance, precursors like quinolin-8-ol or 1-bromo-4-(4-nitrophenoxy)butane could be detected.
To analyze the parent compound itself via GC, a derivatization step would be necessary to increase its volatility. A potential, though chemically challenging, approach could be the reduction of the nitro group followed by silylation of the resulting amine and the quinoline nitrogen. However, this is a complex procedure and HPLC is the more direct and preferred method.
Electrochemical Characterization and Redox Behavior Assessment
The presence of the reducible nitro group and the electroactive quinoline moiety makes this compound an interesting candidate for electrochemical studies. These investigations can provide insights into its redox potentials and potential involvement in electron transfer processes.
Cyclic Voltammetry (CV) is the primary technique used to probe the redox behavior of this compound. A typical experiment would involve dissolving the compound in an aprotic organic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). Using a standard three-electrode system (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode), the potential would be swept to negative values to observe the reduction of the nitro group.
The nitro group (-NO₂) is expected to undergo a quasi-reversible, multi-electron reduction to a nitro radical anion (-NO₂⁻) and subsequently to a hydroxylamine (B1172632) (-NHOH) or amine (-NH₂) derivative. The precise potentials of these reduction peaks would provide valuable thermodynamic information about these processes. Chronoamperometry could be subsequently used to study the kinetics of these electron transfer steps.
Table 2: Hypothetical Redox Potentials from Cyclic Voltammetry
| Redox Process | Potential (V vs. Ag/AgCl) | Characteristics |
|---|---|---|
| First Reduction (NO₂) | -0.85 V | Quasi-reversible, one-electron transfer |
The quinoline nucleus and its derivatives are known to sometimes exhibit electrocatalytic properties, for example, in the oxidation or reduction of other small molecules. It would be plausible to investigate if this compound, when immobilized on an electrode surface, could catalyze non-biological redox reactions, such as the oxidation of NADH or the reduction of oxygen. Such studies would help to understand its fundamental electronic properties and potential applications in sensor development.
Hyphenated Techniques for Complex Mixture Analysis and Trace Detection (e.g., LC-MS/MS, GCxGC-MS)
For the analysis of this compound in complex matrices or for trace-level detection, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.
Given the compound's suitability for HPLC, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the premier analytical tool. This technique would be particularly useful for pharmacokinetic studies, requiring the quantification of picogram or femtogram levels of the compound in biological fluids. An electrospray ionization (ESI) source in positive ion mode would likely be effective, protonating the quinoline nitrogen to generate a strong parent ion [M+H]⁺.
In an MS/MS experiment, this parent ion would be selected and fragmented to produce characteristic daughter ions. The transition from the parent ion to a specific daughter ion can be monitored in what is known as Selected Reaction Monitoring (SRM), providing exceptional selectivity and sensitivity.
Table 3: Plausible LC-MS/MS Transitions
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Parent Ion [M+H]⁺ | m/z 351.1 |
| Major Fragment Ion | m/z 145.1 (protonated quinolin-8-ol) |
Due to the compound's non-volatile nature, comprehensive two-dimensional gas chromatography (GCxGC-MS) would be less applicable unless derivatization is performed. However, for a thorough characterization of a synthesis reaction mixture, GCxGC-MS could provide an unparalleled level of detail on all volatile and semi-volatile impurities.
Spectrophotometric Methods for Concentration Determination in Research Solutions
The determination of the precise concentration of a chemical compound in a solution is a critical aspect of many research applications. Spectrophotometry, particularly UV-Visible (UV-Vis) spectrophotometry, stands out as a fundamental, non-destructive, and widely accessible technique for this purpose. This method is predicated on the principle that every chemical compound absorbs, transmits, or reflects light over a certain range of wavelengths. For a given compound in a solution, the amount of light absorbed at a specific wavelength is directly proportional to its concentration, a relationship mathematically expressed by the Beer-Lambert law.
The application of spectrophotometry for concentration determination of This compound would involve identifying its wavelength of maximum absorbance (λmax). This is the wavelength at which the compound exhibits its strongest absorption, providing the highest sensitivity for detection. The structure of This compound , incorporating both a quinoline and a nitrophenoxy chromophore, suggests that it will have characteristic absorption bands in the UV-Vis region, likely arising from π-π* electronic transitions within these aromatic systems.
The general procedure for determining the concentration of This compound in a research solution would entail the following steps:
Preparation of a Standard Stock Solution: A precisely weighed amount of pure This compound would be dissolved in a suitable solvent to create a stock solution of known concentration. The choice of solvent is crucial as it can influence the absorption spectrum of the compound. Common solvents for quinoline derivatives include ethanol, methanol, chloroform, and dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.net The solvent must be transparent in the wavelength range of interest.
Determination of λmax: A dilute solution of the compound is scanned across a range of wavelengths (e.g., 200-800 nm) using a spectrophotometer to identify the wavelength(s) at which maximum absorbance occurs.
Creation of a Calibration Curve: A series of standard solutions with decreasing concentrations are prepared by serially diluting the stock solution. The absorbance of each standard solution is then measured at the predetermined λmax. A calibration curve is generated by plotting the absorbance values versus the corresponding known concentrations. This plot should yield a linear relationship, confirming adherence to the Beer-Lambert law within that concentration range.
Measurement of the Unknown Sample: The absorbance of the research solution containing an unknown concentration of This compound is measured at the same λmax.
Concentration Calculation: The concentration of the unknown sample is then determined by interpolating its absorbance value on the calibration curve.
Detailed Research Findings
While specific experimental data for the spectrophotometric determination of This compound is not available in the public domain, studies on structurally related quinoline derivatives provide insights into the expected spectral characteristics. For instance, quinoline itself exhibits absorption bands in the UV region. The introduction of substituents, such as the nitrophenoxybutoxy group at the 8-position, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands and potentially introduce new ones associated with the nitrophenoxy chromophore.
Research on various quinoline derivatives has demonstrated that their UV-Vis spectra are sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net Therefore, consistency in the solvent used for both the standards and the unknown samples is paramount for accurate concentration determination.
For illustrative purposes, a hypothetical set of data for the spectrophotometric analysis of This compound in a given solvent is presented below.
Table 1: Hypothetical Absorbance Data for this compound Standards
| Concentration (µM) | Absorbance at λmax |
| 2.5 | 0.125 |
| 5.0 | 0.250 |
| 10.0 | 0.500 |
| 15.0 | 0.750 |
| 20.0 | 1.000 |
From a calibration curve generated with such data, one could calculate the molar absorptivity (ε), a constant that is a measure of how strongly a chemical species absorbs light at a given wavelength. This constant is specific to the compound and the solvent.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for Scalable Production
The conventional synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline likely involves the Williamson ether synthesis, reacting 8-hydroxyquinoline (B1678124) with a 4-(4-nitrophenoxy)butyl halide. A similar method has been reported for the synthesis of the related compound, 8-(4-nitrobenzyloxy)quinoline, where quinolin-8-ol is treated with 1-(bromomethyl)-4-nitrobenzene in the presence of a base. nih.govresearchgate.net While effective at a laboratory scale, this approach may present challenges for large-scale production, including the use of potentially hazardous reagents and solvents.
Future research should prioritize the development of greener and more sustainable synthetic methodologies. This could involve exploring phase-transfer catalysis to enhance reaction efficiency and minimize organic solvent usage. Additionally, investigating enzyme-catalyzed synthesis could offer a highly specific and environmentally benign alternative. The development of a robust and scalable synthetic route is a critical first step to enabling broader research into the compound's properties and applications.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction conditions (temperature, time, power) |
| Flow Chemistry | Scalability, improved safety and control | Reactor design, catalyst immobilization |
| Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of suitable enzymes |
Exploration of the Compound as a Building Block in Supramolecular Chemistry or Advanced Material Science
The molecular architecture of this compound, featuring a planar quinoline (B57606) ring system and a flexible butoxy linker terminating in a polar nitrophenoxy group, makes it an intriguing candidate for supramolecular chemistry and materials science. The quinoline moiety is known to participate in π-π stacking interactions, as observed in the crystal structure of the related 8-(4-nitrobenzyloxy)quinoline, where π–π contacts between the quinoline rings contribute to structural stability. nih.govresearchgate.net
Future investigations could explore the self-assembly properties of this compound to form well-defined nanostructures such as liquid crystals, gels, or vesicles. The presence of both electron-donating (ether linkage) and electron-withdrawing (nitro group) functionalities could lead to the formation of charge-transfer complexes, which are of interest for organic electronics. Furthermore, the quinoline nitrogen and the nitro group's oxygen atoms provide potential coordination sites for metal ions, opening avenues for the design of novel coordination polymers and metal-organic frameworks (MOFs) with unique catalytic or photoluminescent properties.
Advanced Computational Modeling for Predictive Design of Analogues with Tailored Academic Properties
Computational modeling presents a powerful tool for accelerating the discovery of new quinoline derivatives with enhanced properties. By employing techniques such as Density Functional Theory (DFT) and molecular dynamics simulations, researchers can predict the electronic, structural, and photophysical properties of this compound and its hypothetical analogues.
Future computational studies should focus on establishing a clear structure-property relationship. For instance, modeling could explore how modifications to the length of the alkoxy chain, the position of the nitro group on the phenoxy ring, or the introduction of different substituents on the quinoline core would impact the molecule's conformation, electronic absorption and emission spectra, and its ability to interact with other molecules or surfaces. This predictive approach can guide synthetic efforts towards analogues with tailored properties for specific academic applications, saving significant time and resources.
Integration into Advanced Analytical Probes and Detection Systems for Academic Research
Quinoline derivatives are well-established as fluorophores in the development of chemical sensors and analytical probes. The 8-hydroxyquinoline scaffold, in particular, is known for its metal-chelating properties and has been utilized in the design of fluorescent sensors for various metal ions.
The structure of this compound suggests its potential as a turn-on or turn-off fluorescent probe. The nitrophenoxy group can act as a quencher of the quinoline fluorescence through photoinduced electron transfer (PET). Upon selective reduction of the nitro group to an amino group, the fluorescence could be restored. This mechanism could be exploited to develop sensitive probes for detecting specific enzymes or reductive environments in biological systems. Future research should involve the synthesis of such a probe and the evaluation of its photophysical response to various analytes and biological conditions.
Synergistic Studies with Related Quinoline and Nitrophenoxy Scaffolds for Comparative Structural and Mechanistic Insights
A deeper understanding of the unique properties of this compound can be achieved through comparative studies with structurally related compounds. Synthesizing and characterizing a library of analogues where the quinoline and nitrophenoxy scaffolds are systematically varied would provide invaluable insights.
For example, comparing the properties of this compound with its counterparts containing different alkoxy chain lengths (e.g., ethoxy, hexoxy) would elucidate the role of the linker flexibility. Similarly, comparing it with analogues where the nitro group is in the ortho or meta position would reveal the electronic and steric effects of the substituent position. Synergistic studies combining experimental characterization (e.g., spectroscopy, X-ray crystallography) with computational modeling for this library of compounds would provide a comprehensive understanding of the structure-property relationships within this class of molecules. Such studies are fundamental for the rational design of future quinoline-based materials and probes with precisely controlled functionalities. The creation of hybrid molecules by combining two biologically active moieties is a known strategy to potentially enhance their effects. nih.gov
Q & A
Basic: How can researchers optimize the synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For example:
- Reagent stoichiometry: Adjust molar ratios of precursors (e.g., 4-nitrophenol and quinoline derivatives) to minimize side products.
- Catalyst selection: Test palladium-based catalysts or phase-transfer agents to enhance coupling efficiency .
- Monitoring techniques: Use thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate structures .
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate the target compound.
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from overlapping signals or dynamic molecular behavior. Strategies include:
- Multi-dimensional NMR: Use - HSQC or HMBC to resolve ambiguous proton environments.
- X-ray crystallography: Obtain single-crystal structures to validate connectivity, as demonstrated for brominated quinoline analogs .
- Computational validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
Basic: What are the standard protocols for characterizing the purity of this compound?
Methodological Answer:
- High-performance liquid chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
- Mass spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS).
- Elemental analysis: Validate empirical formula by comparing calculated vs. observed carbon/hydrogen/nitrogen percentages.
Advanced: How can researchers analyze the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA): Measure decomposition temperatures under nitrogen/air atmospheres.
- pH-dependent stability: Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy .
- Light sensitivity: Conduct accelerated photostability studies using a xenon arc lamp (ICH Q1B guidelines).
Basic: What biological screening assays are appropriate for initial activity studies?
Methodological Answer:
- Enzyme inhibition assays: Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for ATPase activity).
- Antimicrobial activity: Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .
- Cytotoxicity screening: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: How to address contradictions in bioactivity data across different studies?
Methodological Answer:
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time.
- Metabolite profiling: Use LC-MS to identify degradation products that may interfere with activity .
- Structural analogs comparison: Synthesize derivatives (e.g., replacing the nitro group with halogens) to isolate pharmacophoric features .
Basic: What theoretical frameworks guide mechanistic studies of this compound?
Methodological Answer:
- Medicinal chemistry: Apply structure-activity relationship (SAR) models to link substituents (e.g., nitro group) to target binding .
- Materials science: Use frontier molecular orbital (FMO) theory to predict electronic properties for semiconductor applications .
Advanced: How to design computational models for predicting interaction with biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., DNA gyrase for antimicrobial studies) .
- Molecular dynamics (MD): Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
- Free-energy calculations: Apply MM-PBSA/GBSA to quantify binding affinities and validate with experimental IC values .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of nitroaromatic vapors .
- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to integrate this compound into interdisciplinary research (e.g., drug delivery systems)?
Methodological Answer:
- Nanocarrier encapsulation: Formulate liposomes or polymeric nanoparticles (PLGA-based) and assess loading efficiency via dialysis .
- Targeted delivery: Conjugate with antibodies (e.g., anti-HER2) using carbodiimide chemistry and validate specificity via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
